3'-Deoxy-2',3'-didehydro-2'fluorothymidine 3'-Deoxy-2',3'-didehydro-2'fluorothymidine
Brand Name: Vulcanchem
CAS No.: 122757-54-4
VCID: VC20882724
InChI: InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h2-3,6,9,14H,4H2,1H3,(H,12,15,16)/t6-,9+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F
Molecular Formula: C10H11FN2O4
Molecular Weight: 242.2 g/mol

3'-Deoxy-2',3'-didehydro-2'fluorothymidine

CAS No.: 122757-54-4

Cat. No.: VC20882724

Molecular Formula: C10H11FN2O4

Molecular Weight: 242.2 g/mol

* For research use only. Not for human or veterinary use.

3'-Deoxy-2',3'-didehydro-2'fluorothymidine - 122757-54-4

Specification

CAS No. 122757-54-4
Molecular Formula C10H11FN2O4
Molecular Weight 242.2 g/mol
IUPAC Name 1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h2-3,6,9,14H,4H2,1H3,(H,12,15,16)/t6-,9+/m0/s1
Standard InChI Key VVHNXFRGXWUNCK-IMTBSYHQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F
SMILES CC1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator